

Spectroscopic Fingerprinting of 2H-Chromen-6-ol: A Comparative IR Guide

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Compound of Interest

Compound Name: 2H-chromen-6-ol

CAS No.: 96549-65-4

Cat. No.: B3432151

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Executive Summary & Structural Context

2H-chromen-6-ol (6-hydroxy-2H-chromene) represents a critical pharmacophore in medicinal chemistry, serving as the core scaffold for precocenes, flavonoids, and vitamin E precursors.^[1] Its structure combines a phenolic moiety with a fused 2H-pyran ring containing a vinyl ether functionality.^[1]

Distinguishing **2H-chromen-6-ol** from its saturated analog (chroman-6-ol) or its oxidized coumarin counterparts is a frequent analytical challenge. This guide provides a definitive comparative analysis of its infrared (IR) absorption signature, grounding spectral interpretation in the molecule's specific vibrational modes.

Vibrational Theory & Structural Analysis

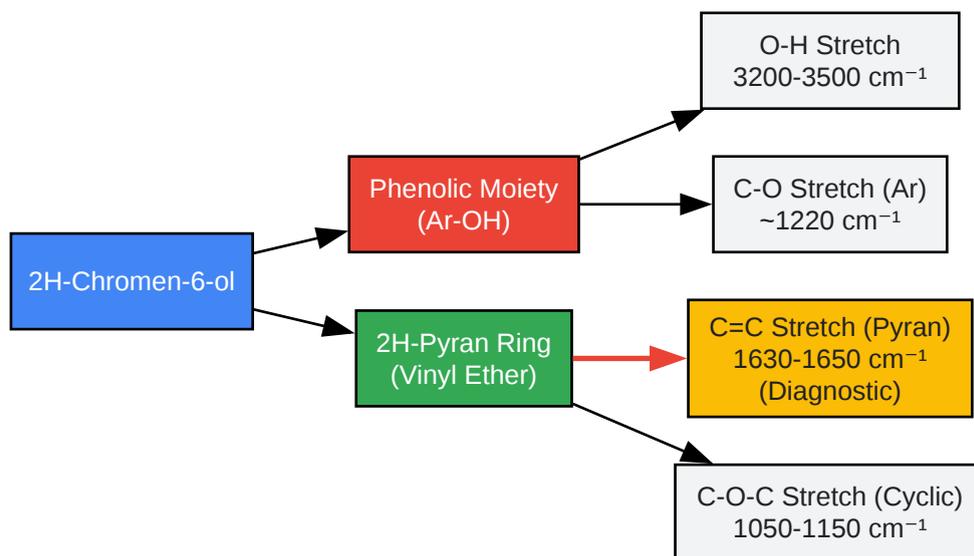
To accurately assign bands, we must deconstruct the molecule into its constituent vibrational oscillators:

- The Phenolic System: Provides the O-H stretch and the stretch.
- The 2H-Pyran Ring: Provides the diagnostic vinyl ether stretch, which is absent in chromans.

- The Aromatic Core: Provides the skeletal

ring stretches.[2]

Graphviz: Structural Vibrational Logic



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Figure 1: Deconstruction of **2H-chromen-6-ol** into key vibrational zones.[1] The C=C pyran stretch is the primary differentiator from chroman-6-ol.

Comparative IR Data: 2H-Chromen-6-ol vs. Analogs

The following table synthesizes experimental data from 2H-chromene derivatives (e.g., precocenes) and phenolic standards to provide a robust assignment guide.

Functional Group Mode	2H-Chromen-6-ol (Target)	Chroman-6-ol (Saturated Analog)	Phenol (Base Unit)	Diagnostic Note
O-H Stretch ()	3200–3450 cm ⁻¹ (Broad, H-bonded)~3600 cm ⁻¹ (Free)	3200–3450 cm ⁻¹	3200–3450 cm ⁻¹	Indistinguishable between the three; indicates -OH presence.[1]
Aromatic C-H Stretch ()	3030–3060 cm ⁻¹ (Weak)	3030–3060 cm ⁻¹	3030–3060 cm ⁻¹	Standard aromatic signature.[1]
Pyran C=C Stretch ()	1630–1650 cm ⁻¹ (Medium/Sharp)	ABSENT	ABSENT	CRITICAL DIFFERENTIATOR. This band confirms the 2H-chromene double bond.[1]
Aromatic Ring Stretch ()	1580, 1490 cm ⁻¹	1580, 1490 cm ⁻¹	1595, 1495 cm ⁻¹	"Breathing" modes of the benzene ring.[1]
Phenolic C-O Stretch ()	1210–1240 cm ⁻¹ (Strong)	1210–1230 cm ⁻¹	1224 cm ⁻¹	Strong band due to carbon-oxygen bond character. [1]
Ether C-O-C Stretch ()	1050–1150 cm ⁻¹ (Multiple bands)	1050–1150 cm ⁻¹	ABSENT	Distinguishes chromenes/chromans from simple phenols. [1]

Detailed Band Analysis

A. The Diagnostic "Chromene Double Bond" (1630–1650 cm^{-1})

The most significant feature of **2H-chromen-6-ol** is the stretching vibration of the double bond in the pyran ring (

).

- Mechanism: This is a vinyl ether double bond.[1] Unlike a simple alkene (usually $\sim 1650 \text{ cm}^{-1}$), the oxygen atom attached to exerts an electronic effect.[1]
- Observation: In 2H-chromene derivatives like Precocene I, this band appears distinctly at 1641 cm^{-1} .[1] In 6-hydroxy-2H-chromene-3-carbaldehyde, conjugation shifts this to $\sim 1573\text{--}1650 \text{ cm}^{-1}$ range depending on substitution.[1] For the unsubstituted **2H-chromen-6-ol**, expect a sharp band near 1640 cm^{-1} .[1]
- Differentiation: If your spectrum lacks a band in the 1630–1650 region but retains the ether/phenol bands, you likely have Chroman-6-ol (the reduced Vitamin E core).

B. The Phenolic Fingerprint (1200–1400 cm^{-1})

- O-H Bending: An in-plane bending vibration () typically couples with the ring stretching to produce a band near $1350\text{--}1400 \text{ cm}^{-1}$.
- C-O Stretching: The bond is shorter and stronger than an aliphatic alcohol bond due to resonance. This results in a very intense band at $1210\text{--}1240 \text{ cm}^{-1}$.[1]

C. The Ether Linkage (1000–1150 cm^{-1})

The pyran ring contains an aliphatic ether linkage (

).

- Asymmetric Stretch: Generally appears as a strong band around $1120\text{--}1150 \text{ cm}^{-1}$.[1]
- Symmetric Stretch: Often weaker, found near $1030\text{--}1060 \text{ cm}^{-1}$.[1]

Experimental Protocol: Obtaining a High-Fidelity Spectrum

To ensure the diagnostic bands (especially the 1640 cm^{-1} mode) are not obscured, follow this protocol.

Reagents & Equipment[1][3][4][5]

- Sample: >98% purity **2H-chromen-6-ol** (solid or viscous oil).
- Matrix: Spectroscopic grade KBr (dried at 110°C) or Diamond ATR crystal.[1]
- Solvent (if solution IR):

or

(Note:

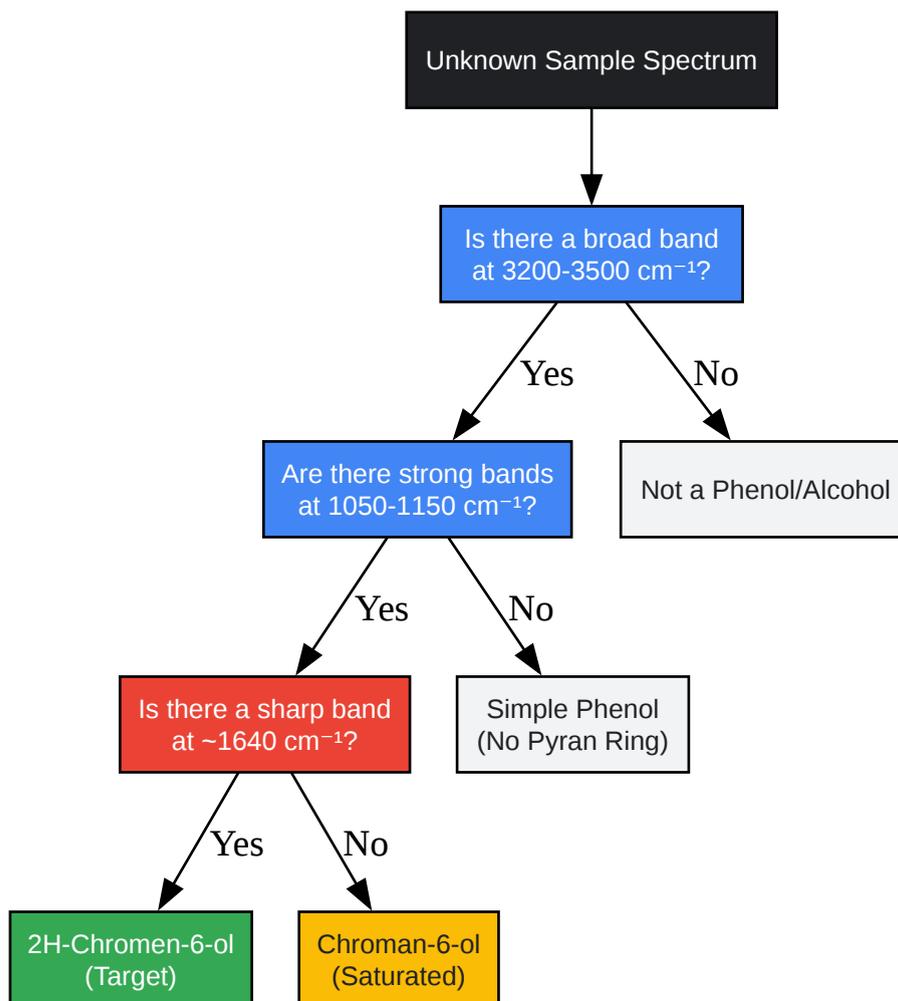
absorbs near 1215 cm^{-1} , potentially obscuring the C-O stretch).[1]

Step-by-Step Workflow

- Sample Prep (Solid): Grind 1-2 mg of sample with 100 mg KBr. Press into a transparent pellet. Rationale: KBr is transparent in the fingerprint region and avoids solvent interference.
- Sample Prep (Oil/ATR): Apply neat sample directly to the Diamond ATR crystal. Apply high pressure to ensure contact. Rationale: ATR is faster but may slightly shift peak positions ($1\text{-}2\text{ cm}^{-1}$) relative to transmission modes.
- Acquisition:
 - Resolution: 4 cm^{-1}
 - Scans: 32 (minimum) to reduce noise.
 - Range: $4000\text{-}600\text{ cm}^{-1}$. [1]
- Validation: Check the $3200\text{-}3500\text{ cm}^{-1}$ region. If the O-H band is excessively broad and tails into the C-H region, the sample may be wet. Dry the sample in a vacuum desiccator and re-

run.

Graphviz: Decision Tree for Identification



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Figure 2: Logical flowchart for distinguishing **2H-chromen-6-ol** from its common structural analogs.

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